molecular formula C11H8N2 B1616964 2-Methylquinoline-6-carbonitrile CAS No. 73013-69-1

2-Methylquinoline-6-carbonitrile

Cat. No. B1616964
CAS RN: 73013-69-1
M. Wt: 168.19 g/mol
InChI Key: RGNLKYMDERTWSG-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carbonitrile is a chemical compound with the CAS Number: 73013-69-1 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-methyl-6-quinolinecarbonitrile .


Synthesis Analysis

The synthesis of 2-Methylquinoline-6-carbonitrile involves various methods . For instance, one method involves the use of pyridine at 200℃ for 24 hours . Another method involves a multi-step reaction with 2 steps: the first step involves a reaction at 100 - 105℃ for 12 hours, and the second step involves a reaction with tributylorthoformate, quinoline, benzene, and butan-1-ol at 60 - 70℃ for 6 hours .


Molecular Structure Analysis

The InChI Code for 2-Methylquinoline-6-carbonitrile is 1S/C11H8N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,1H3 . The InChI key is RGNLKYMDERTWSG-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Methylquinoline-6-carbonitrile can undergo various chemical reactions . For example, it can react with pyridine at 200℃ for 24 hours . It can also undergo a multi-step reaction with 2 steps: the first step involves a reaction at 100 - 105℃ for 12 hours, and the second step involves a reaction with tributylorthoformate, quinoline, benzene, and butan-1-ol at 60 - 70℃ for 6 hours .


Physical And Chemical Properties Analysis

2-Methylquinoline-6-carbonitrile is a solid at room temperature . It has a boiling point of 323.9°C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

  • Chemical Transformations : 6-methylchromone-3-carbonitrile, which is structurally similar to 2-Methylquinoline-6-carbonitrile, demonstrates interesting reactivity with nucleophilic reagents, leading to a variety of heterocyclic systems. This highlights its potential in synthetic organic chemistry for creating new compounds (Ibrahim & El-Gohary, 2016).

  • Photochemical Reactions : Studies on photochemical reactions of related compounds, such as 2-cyanoquinoline 1-oxides, have revealed the synthesis of 6-alkoxy- and 6-chloroquinoline 2-carbonitriles. These findings are significant for understanding the photochemical properties of quinoline derivatives (Kaneko et al., 1974).

  • Optoelectronic Properties : Quinoline derivatives, including those related to 2-Methylquinoline-6-carbonitrile, have been studied for their optoelectronic, nonlinear, and charge transport properties. These compounds could be efficient multifunctional materials in the field of materials science (Irfan et al., 2020).

  • Chemosensors for Metal Ions : Some quinoline derivatives function as chemosensors for detecting metal ions like Pd2+. Their fluorescence changes upon metal ion binding are valuable for environmental and analytical chemistry (Shally et al., 2020).

  • One-Pot Synthesis Applications : 2-Methylquinoline-6-carbonitrile derivatives have been synthesized through one-pot reactions, demonstrating their utility in streamlining chemical synthesis processes (Wan et al., 2011).

  • External Magnetic Field Effects : The photoinduced substitution reactions of certain quinoline carbonitriles are influenced by external magnetic fields, revealing insights into photochemical reaction mechanisms (HataNorisuke & HokawaMasahito, 2006).

  • Cancer Research : Some quinoline-3-carbonitrile derivatives act as inhibitors of EGFR and HER-2 kinases, showing potential in cancer treatment (Wissner et al., 2003).

  • Antitumor Agents : Halogenated 2-aminoquinoline-3-carbonitrile derivatives have demonstrated significant cytotoxic activities against various human tumor cell lines, indicating their potential as antitumor agents (Fouda, 2017).

Safety And Hazards

The safety information for 2-Methylquinoline-6-carbonitrile includes several hazard statements: H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

Quinoline derivatives, including 2-Methylquinoline-6-carbonitrile, have shown substantial biological activities . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of 2-Methylquinoline-6-carbonitrile could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-methylquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLKYMDERTWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325567
Record name 2-methylquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-6-carbonitrile

CAS RN

73013-69-1
Record name 73013-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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